molecular formula C10H12BrNO2 B2372456 Tert-butyl 3-bromopicolinate CAS No. 1260807-49-5

Tert-butyl 3-bromopicolinate

Cat. No.: B2372456
CAS No.: 1260807-49-5
M. Wt: 258.115
InChI Key: BQXZWVWSJGWASF-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopicolinate is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 . This indicates that the molecule consists of a bromopicolinate group attached to a tert-butyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, tert-butyl groups are known to be reactive. They can undergo reactions such as proton abstraction .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Morpholine Derivatives

The transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine is a significant process in chemical synthesis. This method involves electrophile-induced ring closure and has been used for synthesizing various morpholine derivatives (D’hooghe et al., 2006).

Facilitating Isoquinoline Derivatives Synthesis

Tert-butyl 3-bromopicolinate plays a role in the synthesis of 3-substituted isoquinolines, which is essential in pharmaceuticals. A novel three-component reaction involving o-bromobenzaldehyde, terminal alkynes, and tert-butyl amine under microwave irradiation has been established for this purpose (Lin et al., 2012).

Herbicidal Activity Enhancement

The synthesis of 3-aryl-5-tert-butyl-4-oxazolin-2-ones has demonstrated significant herbicidal activity against various weeds. This compound contributes to the introduction of functional groups in these compounds, enhancing their herbicidal properties (Kudo et al., 1998).

Applications in Light Emitting Diodes (LEDs)

2-tert-Butyl-9,10-bis(bromoaryl)anthracenes, derived from this compound, have been used in the synthesis of blue-emitting anthracenes. These compounds are significant for creating stable glass and fluorescent materials in blue-light-emitting LEDs (Danel et al., 2002).

Synthesis of 3-Arylsulfonylquinoline Derivatives

Tert-butyl hydroperoxide-mediated synthesis involving this compound has been developed for creating 3-arylsulfonylquinoline derivatives. These compounds are important in pharmaceutical drug development (Zhang et al., 2016).

Safety and Hazards

Tert-butyl 3-bromopicolinate is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, wash with plenty of soap and water .

Properties

IUPAC Name

tert-butyl 3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZWVWSJGWASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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